molecular formula C10H11ClN2 B1609483 1H-Indole-3-ethanamine, 4-chloro- CAS No. 2447-16-7

1H-Indole-3-ethanamine, 4-chloro-

Cat. No. B1609483
CAS RN: 2447-16-7
M. Wt: 194.66 g/mol
InChI Key: XBGZZDHALNZOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-ethanamine, 4-chloro- (IEC) is a heterocyclic compound containing an indole and an ethanamine group. IEC is an important intermediate in organic synthesis, and is used in the production of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an analytical tool in scientific research, and as a model compound for studying the structure and reactivity of indole-containing compounds.

Scientific Research Applications

Neurotransmitter Research

4-Chlorotryptamine is structurally similar to serotonin, a crucial neurotransmitter in the brain. Studies have shown that modifications at the 5-position of the indole ring of serotonin analogs, like 4-Chlorotryptamine, can significantly impact their binding and activity at serotonin receptors . This makes 4-Chlorotryptamine a valuable tool in mapping electric fields and understanding structure-activity relationships in neurotransmitter research.

Neuromodulation Studies

Due to its similarity to serotonin, 4-Chlorotryptamine can be used to study neuromodulation. It can help in understanding the regulation of dopaminergic, serotonergic, and glutamatergic systems in the brain. This compound could potentially be used to explore the activation of trace amine-associated receptors, which are implicated in neuropsychiatric disorders .

Gastrointestinal Motility

Research has indicated that tryptamine derivatives can influence gastrointestinal motility by activating 5-HT4 receptors in the gut. 4-Chlorotryptamine, as a tryptamine derivative, may serve as a model compound to study the effects of tryptamine on the gastrointestinal system and could lead to the development of new treatments for gastrointestinal disorders .

properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGZZDHALNZOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179230
Record name 1H-Indole-3-ethanamine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2447-16-7
Record name 4-Chlorotryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-ethanamine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-ethanamine, 4-chloro-
Reactant of Route 2
Reactant of Route 2
1H-Indole-3-ethanamine, 4-chloro-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1H-Indole-3-ethanamine, 4-chloro-
Reactant of Route 4
Reactant of Route 4
1H-Indole-3-ethanamine, 4-chloro-
Reactant of Route 5
1H-Indole-3-ethanamine, 4-chloro-
Reactant of Route 6
1H-Indole-3-ethanamine, 4-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.